
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are commonly derived from glucosinolates found in cruciferous vegetables. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with three methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3,5-trimethylbenzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiocyanate compound.
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Oxidation and Reduction: The isothiocyanate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Acetone, dichloromethane, and ethanol are commonly used solvents in these reactions.
Catalysts: Catalysts such as triethylamine may be used to facilitate certain reactions.
Major Products Formed
Thioureas: Formed by the reaction of the isothiocyanate group with amines.
Isocyanates: Formed by the rearrangement of the isothiocyanate group under specific conditions.
Applications De Recherche Scientifique
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease progression.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
Comparison
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2-(isocyanatomethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-8-4-9(2)11(6-12-7-13)10(3)5-8/h4-5H,6H2,1-3H3 |
Clé InChI |
QINYVNTYTBIWTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CN=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


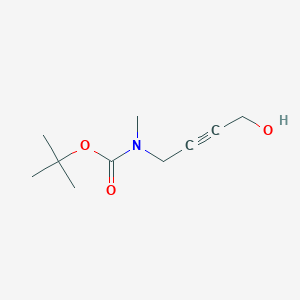

![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
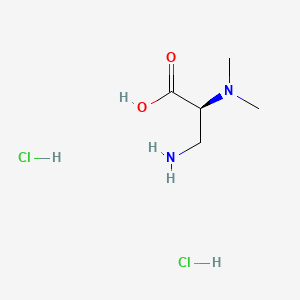
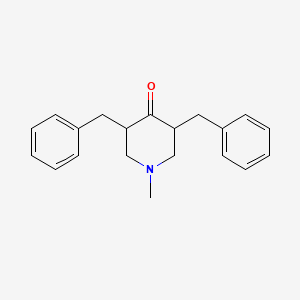
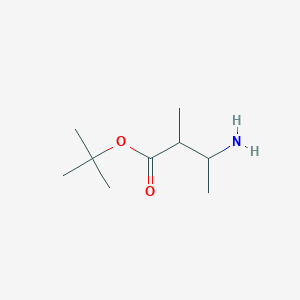
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)
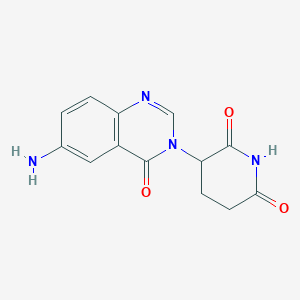
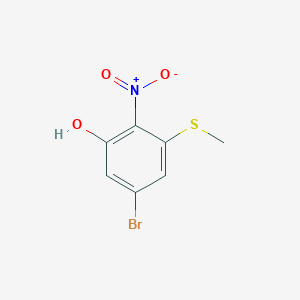
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
